molecular formula C18H13ClFN5O B2472050 3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326827-99-9

3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2472050
CAS No.: 1326827-99-9
M. Wt: 369.78
InChI Key: HNTLHUMUQQOQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and immune function. This compound acts as a type I inhibitor that competes with ATP for binding in the catalytic pocket of these kinases , effectively blocking downstream phosphorylation and signal transduction. Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs) and FLT3-internal tandem duplication (ITD) positive acute myeloid leukemia (AML). Researchers utilize this compound to elucidate the synergistic effects of concurrent JAK2 and FLT3 inhibition , a strategy that can overcome resistance mechanisms and suppress pro-survival pathways in leukemic cells. Its well-defined kinase profile makes it a valuable chemical probe for dissecting the complex cross-talk in oncogenic signaling networks and for evaluating combination therapies in preclinical models.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-15-7-2-1-5-13(15)10-25-17-16(22-23-25)18(26)24(11-21-17)9-12-4-3-6-14(20)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLHUMUQQOQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic organic molecule that belongs to the class of triazolo-pyrimidines. Its structure features a triazole ring fused with a pyrimidine core, along with chlorobenzyl and fluorobenzyl substituents. These modifications may enhance its biological activity and pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that incorporate the triazole and pyrimidine frameworks. The presence of halogen atoms (chlorine and fluorine) is notable as they can significantly affect the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit a range of biological activities, including:

  • Antiviral : Some derivatives have shown efficacy against various viruses.
  • Antimicrobial : The compound's structure may confer antimicrobial properties.
  • Anti-inflammatory : Similar compounds have been reported to exhibit anti-inflammatory effects.

Antiviral Activity

A study focused on triazolo-pyrimidines demonstrated their potential as inhibitors of influenza virus replication. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance antiviral efficacy. For instance, derivatives with specific substituents showed improved inhibition of the PA-PB1 interaction in influenza A virus (IAV) .

CompoundIC50 (µM)EC50 (µM)CC50 (µM)
Compound A1.52.0100
Compound B0.91.580
This compound TBDTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Properties

Compounds similar to This compound have been evaluated for antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that the chlorobenzyl and fluorobenzyl groups may contribute to enhanced activity due to their ability to interact with bacterial cell membranes.

Anti-inflammatory Effects

Research has indicated that triazolo-pyrimidines can also serve as anti-inflammatory agents. In vitro studies have shown that certain derivatives inhibit pro-inflammatory cytokine production in macrophages, which could be beneficial for treating inflammatory diseases .

The biological activity of This compound is likely mediated through its interaction with specific biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to inflammation or infection processes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidines as anticancer agents. For instance, compounds similar to 3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been tested for their ability to inhibit cancer cell proliferation. A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, indicating that triazolo derivatives can effectively target tumor cells and overcome drug resistance .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. The incorporation of halogen substituents like chlorine and fluorine enhances the lipophilicity and biological activity of these compounds .

Enzyme Inhibition

Triazolo-pyrimidines have been studied for their role as enzyme inhibitors. Specifically, they show promise as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to anti-inflammatory effects beneficial in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazolo-pyrimidines. Variations in substituents on the benzyl groups significantly influence biological activity. For example, the presence of electron-withdrawing groups such as chlorine or fluorine can enhance potency against specific targets .

Neuropharmacological Effects

Emerging research suggests that triazolo derivatives may also exhibit neuropharmacological effects. Compounds with similar structures have been evaluated for their potential in treating neurological disorders by modulating neurotransmitter systems .

Organic Electronics

The unique electronic properties of triazolo-pyrimidines make them suitable candidates for applications in organic electronics. Their ability to form stable films and conduct electricity can be harnessed in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; potential to overcome drug resistance
Antimicrobial PropertiesExhibits antibacterial and antifungal activity
Enzyme InhibitionPotential COX enzyme inhibitors with anti-inflammatory effects
Neuropharmacological EffectsModulates neurotransmitter systems for neurological disorders
Organic ElectronicsSuitable for use in OLEDs and organic photovoltaic cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazolopyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Compound Name / ID Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-(2-chlorobenzyl), 6-(3-fluorobenzyl) C₁₉H₁₄ClFN₅O 385.80 Reference for comparison
3-(2-chlorobenzyl), 6-(2,4-difluorobenzyl) C₁₈H₁₂ClF₂N₅O 387.77 Additional fluorine at benzyl (2,4-diF vs. 3-F)
6-(3-chlorobenzyl), 2-amino-5-hexyl C₂₀H₂₂ClN₅O 407.88 Hexyl chain and amino group
3-(4-fluorobenzyl), 6-(piperazinyl-oxoethyl) C₂₅H₂₃FN₈O₂ 498.50 Piperazine-oxoethyl substituent
3-(3-chlorobenzyl), 6-(oxadiazolylmethyl) C₂₀H₁₄ClN₇O₂ 427.82 Oxadiazole bioisostere
3-(3-fluorobenzyl), 6-(dimethoxyphenyl-oxadiazole) C₂₂H₁₈FN₇O₄ 463.43 Methoxy groups and oxadiazole

Physicochemical Properties

  • Lipophilicity (logP) :

    • The target compound’s logP is estimated to be ~2.5 (based on halogenated benzyl groups).
    • ’s 2,4-difluorobenzyl substituent increases polarity slightly (logP ~2.3) compared to the target’s 3-fluorobenzyl .
    • ’s dimethoxyphenyl group enhances water solubility but reduces membrane permeability due to polar methoxy groups (logP ~1.8) .
  • Molecular Planarity: highlights that substituents on the triazolopyrimidinone core influence coplanarity. The target compound’s 3-fluorobenzyl may introduce slight steric hindrance, reducing planarity compared to ’s 4-fluorobenzyl analog .

Pharmacokinetic Considerations

  • ’s oxadiazole and methoxy groups may increase susceptibility to hydrolysis, limiting oral bioavailability .

Preparation Methods

Cyclocondensation Route via β-Keto Esters

The most widely reported method involves a three-step sequence beginning with β-keto ester synthesis, followed by benzylation and cyclization.

Step 1: Synthesis of β-Keto Esters
Ethyl acetoacetate (1a ) serves as the foundational β-keto ester. For derivatives requiring alkyl or aryl side chains, nucleophilic substitution with bromo-/iodoalkanes (e.g., 2f–h , j , k ) or benzyl bromides (2n ) is employed. Yields range from 65% to 97%, dependent on steric and electronic effects of substituents.

Step 2: Double Benzylation
Benzylation of β-keto esters (1a–n ) with 2-chlorobenzyl bromide and 3-fluorobenzyl bromide (3a–v ) proceeds under reflux conditions in aprotic solvents (e.g., DMF or THF). This step introduces the critical 2-chloro- and 3-fluorobenzyl groups at positions 3 and 6 of the pyrimidinone core. Key considerations include:

  • Regioselectivity : Sequential addition of benzylating agents ensures proper substitution patterns.
  • Solvent Optimization : Polar aprotic solvents enhance reaction rates but may necessitate extended reflux times (8–12 h).
  • Yield Modulation : Bulky substituents (e.g., 2-chloro) reduce yields (8–43%), while electron-withdrawing groups (e.g., 3-fluoro) improve efficiency (60–83%).

Step 3: Cyclization with 3,5-Diaminotriazole
The benzylated β-keto ester intermediate undergoes microwave-assisted cyclization with 3,5-diaminotriazole (5c ) in the ionic liquid BMIM-PF6 at 200°C. This one-pot process achieves simultaneous triazole ring formation and pyrimidinone annulation. Critical parameters:

  • Microwave Irradiation : Reduces reaction time from 24 h (conventional heating) to 30–60 min.
  • Ionic Liquid Medium : BMIM-PF6 enhances thermal stability and minimizes side reactions.
  • Yield Range : 4–83%, influenced by benzyl group electronic effects.

Nitrosative Cyclization Pathway

An alternative route, detailed in patent literature, begins with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (5 ):

Step 1: Methylthio Derivative Formation
Treatment of 5 with dimethyl sulfate in aqueous KOH introduces a methylthio group at position 2, yielding 3 (R = SCH3). This step proceeds quantitatively at room temperature within 2 h.

Step 2: Nitroso Group Introduction
Reaction with sodium nitrite in acetic acid installs a nitroso group at position 5, forming intermediate 4 . Optimal conditions require 0–5°C to prevent over-nitrosation.

Step 3: Reduction and Cyclization
Ammonium sulfide reduces the nitroso group to an amine (5 ), which undergoes cyclization with formic acid to generate the triazolopyrimidinone core. This method affords moderate yields (45–60%) but avoids microwave dependency.

Substituent-Specific Optimization

Impact of Benzyl Group Electronics

Data from analogous compounds reveal:

Substituent (Position) Yield (%) pIC50 (SEM)
3-Br (R1) 60 9.08 (0.06)
4-Cl (R1) 31 8.74 (0.05)
3-F (R1) 43 8.53 (0.18)

The 2-chloro substituent’s ortho effect sterically hinders benzylation, necessitating excess benzyl bromide (1.5 eq) and extended reaction times. Conversely, the 3-fluorobenzyl group’s meta orientation enhances electronic compatibility, achieving 66% yield in cyclization.

Structural Validation and Analytical Data

3.1. Spectroscopic Characterization

  • 1H NMR (DMSO-d6) :
    • δ 4.45 (s, 2H, CH2-2-Cl-C6H4)
    • δ 4.62 (s, 2H, CH2-3-F-C6H4)
    • δ 7.31–7.43 (m, aromatic protons)
    • δ 8.16 (br s, NH2).
  • IR : Peaks at 3453 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O) confirm triazolopyrimidinone formation.

3.2. Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥95% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Nitrosative Route
Total Steps 3 4
Overall Yield 25–35% 18–22%
Key Advantage Microwave acceleration No specialized equipment
Limitation Ionic liquid cost Lower yields

The cyclocondensation route is preferred for scale-up due to higher yields and faster cyclization, despite BMIM-PF6’s expense.

Q & A

Q. What synthetic routes are established for synthesizing this triazolopyrimidine derivative, and what intermediates are critical?

The compound is synthesized via multi-step routes involving:

  • Core formation : Cyclocondensation of triazole precursors with pyrimidine derivatives under reflux conditions (e.g., using DMF as a solvent) .
  • Benzylation : Sequential alkylation with 2-chlorobenzyl and 3-fluorobenzyl halides. Key intermediates include halogenated benzyl bromides and triazole-amide precursors .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or reverse-phase HPLC to isolate the final product .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR : 1H/13C NMR identifies benzyl substituents (δ 4.5–5.5 ppm for CH2 groups) and the triazole ring (δ 7.5–8.5 ppm). 19F NMR confirms fluorobenzyl incorporation .
  • IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3280 cm⁻¹ (NH stretch) validate the core structure .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. How do the functional groups (chlorobenzyl, fluorobenzyl) influence chemical reactivity?

  • The chlorobenzyl group enhances electrophilic substitution resistance due to its electron-withdrawing nature.
  • The fluorobenzyl group moderates electron density, improving solubility and bioavailability. Both groups contribute to π-π stacking in target binding .

Advanced Research Questions

Q. How can competing side reactions (e.g., dimerization) during benzylation be minimized?

  • Optimized stoichiometry : Use a 10–20% excess of benzyl halide to drive the reaction forward.
  • Catalysts : Add catalytic DMAP or DBU to enhance nucleophilicity of the triazole nitrogen .
  • Temperature control : Maintain reactions at 0–5°C to suppress byproduct formation .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Solubility standardization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Metabolic stability checks : Incubate with liver microsomes to rule out rapid degradation in cell-based assays .

Q. How can computational modeling predict binding modes to kinase targets?

  • Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 2JDO) to identify key interactions (e.g., hydrogen bonds with hinge regions).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Q. What in vitro models evaluate pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Metabolic stability : Human liver microsomes (half-life >30 minutes suggests low clearance).
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .

Q. How can regioselectivity challenges during triazole functionalization be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for NH groups) during alkylation.
  • Directed metalation : Use palladium catalysts to selectively functionalize the triazole’s N1 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.